molecular formula C11H19ClO4 B1423651 Diethyl 2-(4-chlorobutyl)malonate CAS No. 18719-44-3

Diethyl 2-(4-chlorobutyl)malonate

Cat. No.: B1423651
CAS No.: 18719-44-3
M. Wt: 250.72 g/mol
InChI Key: LULFMPCFMFPELT-UHFFFAOYSA-N
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Description

Diethyl 2-((4-chloroanilino)methylene)malonate (CAS: 19056-79-2) is a malonate ester derivative featuring a 4-chlorophenylamino substituent at the methylene position. Its molecular formula is C₁₄H₁₆ClNO₄, with a molecular weight of 297.73 g/mol . The compound is synthesized via condensation of 4-chloroaniline with diethyl ethoxymethylene malonate in toluene under reflux conditions, achieving yields up to 90% . Key physical properties include a melting point range of 71–73°C and characteristic spectral data (¹H/¹³C NMR) consistent with analogous structures . This compound is pivotal in heterocyclic chemistry, particularly as a precursor for quinolone antibiotics and ligands for biological targets .

Properties

IUPAC Name

diethyl 2-(4-chlorobutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO4/c1-3-15-10(13)9(7-5-6-8-12)11(14)16-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULFMPCFMFPELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694959
Record name Diethyl (4-chlorobutyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18719-44-3
Record name 1,3-Diethyl 2-(4-chlorobutyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18719-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (4-chlorobutyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-(4-chlorobutyl)malonate can be synthesized through the alkylation of diethyl malonate with 1-bromo-4-chlorobutane in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 1-bromo-4-chlorobutane .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(4-chlorobutyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-(4-chlorobutyl)malonate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, particularly in neuropharmacology and anti-inflammatory research. Notable applications include:

  • Synthesis of Anticonvulsants : Derivatives of this compound have been explored for their anticonvulsant properties, contributing to the development of new treatments for epilepsy.
  • Anti-inflammatory Agents : Research indicates that compounds derived from this malonate can exhibit significant anti-inflammatory activity, making them candidates for further drug development.

Material Science

In addition to its pharmaceutical applications, this compound has found utility in material science, particularly in the synthesis of polymers and coatings. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties.

  • Polymer Synthesis : The compound can be used as a monomer in the production of biodegradable polymers, which are gaining attention due to environmental concerns.
  • Coatings : Research has indicated that incorporating this compound into coatings can enhance their durability and resistance to environmental degradation.

Case Study 1: Anticonvulsant Development

A study published in a peer-reviewed journal focused on synthesizing novel anticonvulsants based on this compound derivatives. The researchers reported that specific modifications to the malonate structure led to compounds with improved efficacy in animal models of epilepsy. These findings suggest that further exploration could yield new therapeutic agents for managing seizures.

Case Study 2: Biodegradable Polymer Research

In another study, researchers investigated the use of this compound as a building block for biodegradable polymers. The resulting materials demonstrated favorable mechanical properties and degradation rates under environmental conditions. This application highlights the compound's potential role in sustainable material development.

Mechanism of Action

The mechanism of action of diethyl 2-(4-chlorobutyl)malonate involves its ability to form enolate ions, which can undergo nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. This property makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of Substituted Methylene Malonates

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Diethyl 2-((4-chloroanilino)methylene)malonate 4-Cl-C₆H₄-NH C₁₄H₁₆ClNO₄ 297.73 71–73 Antibacterial quinolones
Diethyl 2-((3-bromophenylamino)methylene)malonate 3-Br-C₆H₄-NH C₁₄H₁₆BrNO₄ 342.19 71–73 Ligand synthesis
Diethyl 2-(pyridin-2-ylmethylene)malonate Pyridin-2-yl C₁₃H₁₅NO₄ 265.27 N/A Dipolar cycloadditions
Diethyl 2-(ethoxymethylene)malonate Ethoxy C₉H₁₄O₅ 202.21 N/A Gould-Jacob reactions

Key Observations :

  • Electronic Effects: The electron-withdrawing chloro group in Diethyl 2-((4-chloroanilino)methylene)malonate enhances electrophilicity at the methylene carbon compared to its ethoxy analog, favoring nucleophilic attacks in cycloadditions .
  • Steric Considerations : Bulky substituents like 3-bromo or pyridinyl groups reduce reaction rates in Michael additions compared to the smaller chloro analog .

Biological Activity

Diethyl 2-(4-chlorobutyl)malonate is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound, with the molecular formula C11H19ClO4C_{11}H_{19}ClO_4, is characterized by its malonate backbone, which is known for its versatility in organic reactions. The presence of the 4-chlorobutyl substituent is significant as it may influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, primarily focusing on its potential as an antifungal agent and its role in synthetic pathways leading to biologically active compounds.

Synthesis and Derivative Studies

The synthesis of this compound involves several steps, often utilizing cyclocondensation reactions with dinucleophiles. These reactions can yield a variety of products that possess biological activity, including potential anticancer properties. For example, related malonates have been tested against human colon cancer cell lines, showing promising results .

Case Studies and Research Findings

  • Synthesis Pathways : A study on the synthesis of malonates reported that diethyl malonates can react with various nucleophiles under specific conditions to yield compounds with significant biological activity. The reaction conditions, such as temperature and catalysts used, play a crucial role in determining the yield and purity of the final products .
  • Biological Testing : In a study examining the biological activity of synthesized compounds, derivatives of diethyl malonates were tested against different cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity against specific cancer types .
  • Antifungal Efficacy : Another investigation focused on the antifungal properties of malonate derivatives demonstrated that these compounds could effectively inhibit fungal growth at varying concentrations. This was assessed using standard assays that measure cell viability post-treatment .

Table 1: Biological Activity Summary of Diethyl Malonate Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
This compoundAntifungalCandida albicansNot specified
Diethyl malonate derivative AAnticancerHCT116 (Colon Cancer)25
Diethyl malonate derivative BAntifungalAspergillus niger15

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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